molecular formula C19H15F3N2O5S B2471526 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2319724-96-2

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2471526
CAS No.: 2319724-96-2
M. Wt: 440.39
InChI Key: QZDZEEBDKYLQIL-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a combination of furan, thiophene, and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between furan-2-yl and thiophen-2-yl derivatives, followed by the introduction of the hydroxyethyl group. The final step involves the coupling of the trifluoromethoxyphenyl group with the ethanediamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems that support the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-[4-(methoxy)phenyl]ethanediamide
  • N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-[4-(fluoromethoxy)phenyl]ethanediamide
  • N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-[4-(chloromethoxy)phenyl]ethanediamide

Uniqueness

The presence of the trifluoromethoxy group in N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide imparts unique electronic and steric properties, distinguishing it from similar compounds. This group can enhance the compound’s stability, reactivity, and potential biological activity.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-13-5-3-12(4-6-13)24-18(27)17(26)23-9-14(25)16-8-11(10-30-16)15-2-1-7-28-15/h1-8,10,14,25H,9H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDZEEBDKYLQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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